molecular formula C12H8ClFO3S B1304195 4-(4-fluorophenoxy)benzenesulfonyl Chloride CAS No. 192329-91-2

4-(4-fluorophenoxy)benzenesulfonyl Chloride

Cat. No.: B1304195
CAS No.: 192329-91-2
M. Wt: 286.71 g/mol
InChI Key: PDAYRCHIAPCRRD-UHFFFAOYSA-N
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Description

4-(4-fluorophenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a fluorophenoxy group. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenoxy)benzenesulfonyl chloride typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-fluorophenol+benzenesulfonyl chloride4-(4-fluorophenoxy)benzenesulfonyl chloride\text{4-fluorophenol} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 4-fluorophenol+benzenesulfonyl chloride→4-(4-fluorophenoxy)benzenesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl fluorides, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonyl Fluorides: Formed by reaction with fluoride sources.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-(4-fluorophenoxy)benzenesulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of biological processes and the development of biotherapeutics.

    Material Science: It is employed in the synthesis of functional materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenoxy)benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)benzenesulfonyl chloride
  • 4-(4-methylphenoxy)benzenesulfonyl chloride
  • 4-(4-nitrophenoxy)benzenesulfonyl chloride

Uniqueness

4-(4-fluorophenoxy)benzenesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

4-(4-fluorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-7-5-11(6-8-12)17-10-3-1-9(14)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAYRCHIAPCRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382272
Record name 4-(4-fluorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192329-91-2
Record name 4-(4-fluorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)benzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

The sulphonic acid intermediate (2b) was then dissolved in an excess of thionyl chloride, a catalytic amount of DMF (few drops) was added, and the resulting mixture was stirred for 6 h at reflux. The solvent was evaporated and the residue dissolved in Et2O (40 mL). The ether solution was washed with 5% aqueous NaOH (3×40 mL) and water (6×40 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo. After drying in high vacuum overnight, the pure product was obtained as a white solid. Yield: 1.04 g, 3.63 mmol, 72% (white solid). 1H-NMR (CDCl3): δ 7.99 (d, 3J=9.1 Hz, 2H, ArH), 7.19-7.02 (m, 6H, ArH).
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Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (26 mL, 0.392 mole) was added dropwise to ice-cooled 4-fluorophenoxybenzene (36.9 grams, 0.196 mole) with mechanical stirring. When addition was complete, the mixture was stirred at room temperature for 4 hours. The mixture was then poured into ice water. The product, 4-(4fluorophenoxy)benzene-sulfonylchloride (18.6 grams, 33%) was collected by filtration and dried in the air.
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Synthesis routes and methods III

Procedure details

To a slurry of 15.0 g (0.052 mol) of 4-(4-fluorophenoxy)benzenesulfonic acid □, sodium salt, in 150 mL of dry toluene was added 11.3 mL (0.155 mol, 3 equivalents) of thionyl chloride and 0.04 mL (0.5 mmol, 0.01 equivalents) of dimethylformamide. The resulting mixture was stirred at room temperature for 48 hours, filtered through diatomaceous earth, and concentrated under reduced pressure to 40 mL. This solution was used without further purification to prepare 1-[4-(4-fluorophenoxy)benzenesulfonylamino] cyclopentanecarboxylic acid benzyl ester.
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